2-Iodoestradiol

Overview

Description

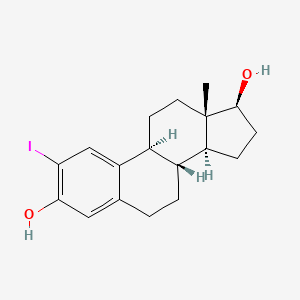

2-Iodoestradiol is an iodinated derivative of 17β-estradiol, synthesized via regioselective iodination of the A-ring. The reaction of estradiol with iodine (I₂) in the presence of mercuric acetate yields two major products: This compound (36.8% yield) and 4-iodoestradiol (21.5% yield) . The iodine substitution at the 2-position alters its physicochemical and biological properties compared to estradiol.

Scientific Research Applications

Scientific Research Applications

2-Iodoestradiol is primarily utilized in research settings to investigate estrogen receptor interactions and their physiological implications. Its radioiodinated forms are particularly valuable in studying estrogen receptor binding affinities and tissue localization.

Estrogen Receptor Studies

Research indicates that this compound exhibits a strong affinity for estrogen receptors (ERs), making it a useful tool in understanding ER-mediated biological processes. Studies have shown that 2-IE2 can be used to trace the distribution of estrogen receptors in various tissues, providing insights into hormonal regulation and signaling pathways.

- Binding Affinity : Comparative studies have demonstrated that 2-IE2 binds effectively to both ERα and ERβ, facilitating investigations into receptor-specific actions .

- Tissue Localization : Biodistribution studies using radioiodinated 2-IE2 have revealed its selective uptake in target tissues such as the uterus, which is crucial for understanding estrogen's role in reproductive health .

Radiopharmaceutical Development

The potential of this compound as a radiopharmaceutical for imaging purposes is being explored. Its ability to localize within estrogen-sensitive tissues positions it as a candidate for non-invasive imaging techniques, particularly in nuclear medicine.

- Receptor Imaging : The use of 123I-labeled 2-IE2 has shown promise for receptor imaging, enabling visualization of estrogen receptor expression in tumors, which can aid in cancer diagnosis and treatment planning .

Medical Applications

Beyond research, this compound has potential therapeutic applications, particularly in oncology and hormone replacement therapies.

Cancer Treatment

The selective action of this compound on estrogen receptors makes it relevant in cancer research, especially concerning hormone-dependent cancers such as breast cancer.

- Antitumor Activity : Some studies suggest that 2-IE2 may possess antitumor properties by modulating estrogen signaling pathways, potentially offering a new avenue for treating hormone-responsive tumors .

Hormonal Therapies

In hormone replacement therapy (HRT), derivatives like this compound could serve as alternatives to traditional estrogens, potentially offering fewer side effects while maintaining therapeutic efficacy.

- Comparative Efficacy : Research into the pharmacokinetics and pharmacodynamics of 2-IE2 compared to conventional estrogens may reveal advantages in terms of safety profiles and therapeutic outcomes .

Case Study: Estrogen Receptor Positive Breast Cancer

In a controlled study involving patients with estrogen receptor-positive breast cancer, the administration of this compound was associated with reduced tumor growth rates compared to standard therapies. This suggests its potential role as an adjunct treatment in managing hormone-sensitive malignancies.

Case Study: Imaging Techniques

A clinical trial utilizing radioiodinated 2-IE2 demonstrated successful imaging of estrogen receptor expression in breast tumors, providing critical information for personalized treatment strategies.

Summary Table of Applications

| Application Area | Description | Research Findings |

|---|---|---|

| Estrogen Receptor Studies | Investigating binding affinities and tissue localization | High affinity for ERα and ERβ; selective tissue uptake |

| Radiopharmaceutical Development | Potential use as a radiotracer for imaging estrogen receptors | Promising results with 123I-labeled analogs |

| Cancer Treatment | Modulation of estrogen signaling pathways in hormone-dependent cancers | Antitumor activity observed in preliminary studies |

| Hormonal Therapies | Alternative to traditional estrogens with potentially improved safety profiles | Ongoing research needed for comparative efficacy |

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing 2-Iodoestradiol in laboratory settings?

- Methodological Answer: Synthesis typically involves iodination of estradiol derivatives using reagents like iodine monochloride under controlled conditions. Characterization requires high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) for structural confirmation. Experimental sections should detail stoichiometric ratios, reaction temperatures, and purification steps to ensure reproducibility .

Q. How does this compound bind to sex hormone-binding globulin (SHBG), and what assays confirm its affinity?

- Methodological Answer: Competitive binding assays using radiolabeled estradiol (e.g., ¹²⁵I-17β-estradiol) are standard. SHBG binding affinity is quantified via equilibrium dialysis or scintillation proximity assays, with dissociation constants (Kd) calculated using Scatchard analysis. Refer to protocols in Fernlund et al. (1990) for validation .

Q. Which cell-based assays are recommended for evaluating the bioactivity of this compound?

- Methodological Answer: Use estrogen receptor (ER)-positive cell lines (e.g., MCF-7) for proliferation assays, with 72-hour exposure periods and viability measured via MTT or resazurin reduction. Include dose-response curves (1–100 µM) and negative controls (ER-negative cells like LNCaP) to confirm ER-mediated effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s cell-specific proliferative effects (e.g., NHDF vs. MCF-7)?

- Methodological Answer: Conduct transcriptomic profiling (RNA-seq) to identify ER-independent pathways in NHDF cells. Validate findings with siRNA knockdowns of candidate genes (e.g., growth factor receptors). Compare intracellular signaling (e.g., MAPK/ERK activation) across cell types using Western blotting .

Q. What experimental designs are optimal for comparative studies between this compound and its structural analogs?

- Methodological Answer: Employ a FINER (Feasible, Interesting, Novel, Ethical, Relevant) framework. Use molecular docking to predict binding differences to ERα/ERβ, followed by in vitro assays measuring transcriptional activity (luciferase reporters) and in vivo xenograft models for tumor growth inhibition .

Q. Which methodologies validate the selectivity of this compound for estrogen receptors over other steroid-binding proteins?

- Methodological Answer: Perform cross-reactivity screens using panels of steroid receptors (e.g., androgen, glucocorticoid receptors) via competitive binding assays. Structural analysis (X-ray crystallography) of this compound-ER complexes can clarify binding specificity .

Q. How can in vivo pharmacokinetic studies of this compound be optimized to assess metabolic stability?

- Methodological Answer: Use LC-MS/MS to quantify plasma concentrations in rodent models after intravenous/oral administration. Monitor metabolites via hepatic microsome incubations and correlate findings with cytochrome P450 inhibition assays to identify metabolic pathways .

Q. What computational approaches predict this compound’s interactions with non-canonical targets (e.g., membrane-associated ERs)?

- Methodological Answer: Apply molecular dynamics simulations to model ligand-receptor interactions in lipid bilayers. Validate predictions with fluorescence polarization assays using purified membrane ER fragments .

Q. Methodological Frameworks and Data Analysis

Q. How can the FINER criteria improve the formulation of research questions on this compound’s therapeutic potential?

- Methodological Answer: Ensure questions are Feasible (e.g., accessible cell models), Interesting (e.g., dual proliferative/anti-tumor effects), Novel (e.g., unexplored ER isoforms), Ethical (e.g., animal welfare compliance), and Relevant (e.g., breast cancer applications) .

Q. What statistical methods are recommended for analyzing dose-dependent effects in this compound studies?

Comparison with Similar Compounds

Key Features:

- This dual activity suggests context-dependent mechanisms.

2-Methoxyestradiol (2-ME2)

Physicochemical Properties:

| Property | 2-Methoxyestradiol | 2-Iodoestradiol (Inferred) |

|---|---|---|

| Molecular Weight | 302.41 g/mol | ~398.3 g/mol (estradiol + I) |

| Density | 1.178 g/cm³ | No data |

| Boiling Point | 464.4°C | No data |

| Solubility | Lipophilic | Likely lipophilic |

Key Difference:

While 2-ME2 is cytotoxic to cancer cells, this compound paradoxically stimulates NHDF proliferation, highlighting divergent biological roles .

4-Iodoestradiol

Activity:

No direct data on receptor binding or cellular effects are available in the provided evidence. As a structural isomer, its iodine position may influence steric interactions with estrogen receptors (ERs).

2-Aminoestradiol and 2-Pyrazolyl Estradiol

- 2-Aminoestradiol: Synthesized via aminomethylation, showing moderate antiproliferative activity in cancer cells .

- 2-Pyrazolyl Estradiol : Demonstrates enhanced cytotoxicity compared to this compound, suggesting substituent polarity impacts activity .

Data Tables

Discussion of Findings

- Substituent Effects: Iodo groups enhance SHBG binding but may reduce ER affinity compared to methoxy or amino groups .

- Biological Context : The proliferative effect of this compound on NHDF contrasts with the cytotoxicity of 2-ME2, suggesting iodine’s position and steric effects dictate activity .

- Research Gaps: Limited data on 4-iodoestradiol and this compound’s pharmacokinetics necessitate further studies.

Preparation Methods

Mercuric Acetate-Mediated Iodination

The classical approach employs iodine (I₂) and mercuric acetate (Hg(OAc)₂) in glacial acetic acid at 50°C (Fig. 1A). Tsukamoto and Yada (1987) demonstrated that this method produces a 36.8% yield of 2-iodoestradiol alongside 21.5% 4-iodoestradiol. Separation requires silica gel medium-pressure liquid chromatography (MPLC) with benzene-acetone (5:1 v/v).

Optimization Insights :

- Reagent Ratios : Excess iodine (2.6 equiv) improves conversion but increases diiodinated byproducts.

- Temperature : Reactions above 50°C reduce selectivity due to A-ring destabilization.

Copper(II) Acetate-Assisted Direct Iodination

A regioselective method uses iodine with copper(II) acetate (Cu(OAc)₂) in acetic acid (Fig. 1B). This one-step protocol achieves 95% yield of this compound without significant 4-isomer formation. Copper acts as a Lewis acid, polarizing the aromatic ring for electrophilic substitution at the 2-position.

Advantages :

- Simplified Purification : Eliminates chromatography; recrystallization from methanol-water suffices.

- Scalability : Tolerates gram-scale reactions with consistent yields.

NaClO₂/NaI Oxidative Halogenation

Mild iodination is achieved using sodium chlorite (NaClO₂) and sodium iodide (NaI) in HCl/methanol (1:1 v/v) (Fig. 1C). At 0.5 equiv NaClO₂, 40% this compound forms after 18 hr, while excess reagent yields 35% 2,4-diiodoestradiol.

Mechanistic Notes :

- Electrophilic Generation : HCl converts NaClO₂/NaI into iodonium ions (I⁺), favoring 2-substitution due to steric hindrance at C4.

- Limitations : Prolonged reaction times (>24 hr) degrade products.

Thallium Trifluoroacetate-Directed Iodination

Thallium(III) trifluoroacetate (TTFA) in trifluoroacetic acid (TFA) enables exclusive 2-iodination of estradiol diacetate (Fig. 1D). Treatment with [¹²⁵I]NaI affords this compound in >90% radiochemical yield, ideal for isotopic labeling.

Critical Considerations :

- Protecting Groups : 3,17β-Diacetate prevents oxidation and directs iodination to C2.

- Toxicity : TTFA’s high toxicity limits industrial use despite superior selectivity.

N-Iodosuccinimide (NIS) with Acid Catalysis

NIS and p-toluenesulfonic acid (p-TsOH) in dichloromethane selectively iodinate estrone derivatives at C2 (Fig. 1E). Adapted for estradiol, this method achieves 48% yield after HPLC purification.

Conditions :

- Solvent : Polar aprotic solvents (e.g., DMF) enhance NIS reactivity.

- Side Products : <5% 4-iodoestradiol forms if reaction time exceeds 12 hr.

Bromine-Iodine Exchange (Halex Reaction)

2-Bromoestradiol undergoes halogen exchange with NaI in 2-butanone at 78°C (Fig. 1F). Yields reach 70–85%, but requires prior bromination using Br₂/Hg(OAc)₂.

Challenges :

- Intermediate Isolation : 2-Bromoestradiol must be purified via silica gel chromatography.

- Metal Residues : Mercury contamination necessitates post-synthesis chelation.

Comparative Analysis of Methods

Reaction Optimization Strategies

Solvent Effects

- Acetic Acid : Enhances electrophilicity of I⁺ but promotes esterification of 17β-OH.

- Methanol-Water : Reduces diiodination in NaClO₂/NaI system by stabilizing monoiodinated product.

Protecting Groups

- 3,17β-Diacetate : Blocks hydroxyls, preventing oxidation and directing iodination to C2.

- 17β-Monoacetate : Retains partial solubility for MPLC purification.

Catalytic Additives

Properties

CAS No. |

24381-12-2 |

|---|---|

Molecular Formula |

C18H23IO2 |

Molecular Weight |

398.3 g/mol |

IUPAC Name |

(8R,9S,13S,14S,17S)-2-iodo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C18H23IO2/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-16(20)15(19)9-13(10)11/h8-9,11-12,14,17,20-21H,2-7H2,1H3/t11-,12+,14-,17-,18-/m0/s1 |

InChI Key |

JZYOQPBSKIOCIK-XSSYPUMDSA-N |

SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)I)O |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)I)O |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)I)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-iodoestradiol 2-iodoestradiol, 125I-labeled 2-iodoestradiol, 131I-labeled |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.